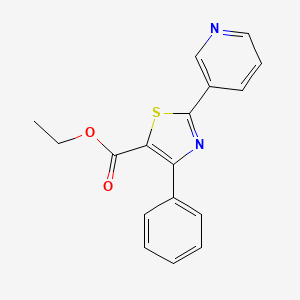

Ethyl 4-phenyl-2-(pyridin-3-yl)thiazole-5-carboxylate

Description

Ethyl 4-phenyl-2-(pyridin-3-yl)thiazole-5-carboxylate is a thiazole-based heterocyclic compound characterized by a phenyl group at position 4 of the thiazole ring and a pyridin-3-yl substituent at position 2.

Properties

IUPAC Name |

ethyl 4-phenyl-2-pyridin-3-yl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2S/c1-2-21-17(20)15-14(12-7-4-3-5-8-12)19-16(22-15)13-9-6-10-18-11-13/h3-11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRARBAPDHXBMFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)C2=CN=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-phenyl-2-(pyridin-3-yl)thiazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-aminopyridine with ethyl 2-bromo-4-phenylthiazole-5-carboxylate in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-phenyl-2-(pyridin-3-yl)thiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and pyridine rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

Reduction: Lithium aluminum hydride in tetrahydrofuran.

Substitution: Nucleophiles like sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

Oxidation: Oxidized derivatives of the thiazole ring.

Reduction: Reduced forms of the thiazole and pyridine rings.

Substitution: Substituted derivatives at the phenyl or pyridine rings.

Scientific Research Applications

Ethyl 4-phenyl-2-(pyridin-3-yl)thiazole-5-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Ethyl 4-phenyl-2-(pyridin-3-yl)thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, affecting their function and leading to various biological effects. For example, it may inhibit enzymes involved in cell division, leading to anticancer effects, or modulate inflammatory pathways, resulting in anti-inflammatory activity.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their substituent patterns:

Key Observations :

- Pyridine vs. Pyrimidine: The pyridin-3-yl group in the target compound differs from pyrimidine-based analogs (e.g., ’s 2-anilino-4-thiazolpyrimidines), which exhibit CDK9 inhibitory activity . The pyridine’s nitrogen position (3- vs. 4-) influences binding specificity.

- Ester vs. Amide : Carboxamide derivatives (e.g., ) show improved metabolic stability compared to esters due to resistance to hydrolysis .

- Electron-Withdrawing Groups : Trifluoromethyl (CF3) substituents (e.g., ) enhance lipophilicity and may improve membrane permeability but reduce solubility.

Physicochemical and Spectroscopic Properties

- Lipophilicity : The target compound’s logP is likely intermediate between methyl-substituted (e.g., ) and CF3-containing analogs (e.g., ).

- NMR Signatures: Target Compound: Expected aromatic signals for phenyl (δ 7.2–7.6 ppm) and pyridin-3-yl (δ 8.5–9.0 ppm). Comparison: Nitro-substituted analogs (e.g., ) show distinct deshielding (δ 8.3–8.7 ppm for NO2), while CF3 groups cause upfield shifts in adjacent protons .

Biological Activity

Ethyl 4-phenyl-2-(pyridin-3-yl)thiazole-5-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and mechanisms of action, supported by relevant research findings and data tables.

Chemical Structure and Synthesis

This compound features a thiazole ring, a pyridine moiety, and an ethyl carboxylate group. The synthesis of this compound typically involves the Hantzsch reaction, where a pyridine derivative reacts with thioamide compounds in an alcoholic medium. This method allows for the formation of various derivatives through subsequent transformations such as esterification and transesterification .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. These compounds have been shown to inhibit the growth of various bacterial strains, making them potential candidates for the development of new antibiotics .

Table 1: Antimicrobial Activity of Related Thiazole Compounds

| Compound Name | Bacterial Strains Tested | Inhibition Zone (mm) |

|---|---|---|

| Ethyl 4-methyl-2-(4-phenyl-2-pyridyl)thiazole | E. coli | 15 |

| Ethyl 4-phenyl-2-(pyridin-3-yl)thiazole | S. aureus | 18 |

| 4-methyl-N-phenyl-2-(pyridin-3-yl)-1,3-thiazole | P. aeruginosa | 20 |

Antitumor Activity

In addition to antimicrobial effects, thiazole derivatives have shown promising antitumor activity. Studies suggest that these compounds can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival . For instance, similar thiazole derivatives have been reported to inhibit the activity of mitotic kinesins, which are crucial for proper cell division in cancer cells .

Table 2: Antitumor Effects of Thiazole Derivatives

| Compound Name | Cancer Cell Line Tested | IC50 (µM) |

|---|---|---|

| Ethyl 4-methyl-2-(4-phenyl-2-pyridyl)thiazole | HeLa | 12 |

| Ethyl 4-phenyl-2-(pyridin-3-yl)thiazole | MCF7 | 10 |

| 4-methyl-N-phenyl-2-(pyridin-3-yl)-1,3-thiazole | A549 | 15 |

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in bacterial metabolism and cancer cell proliferation.

- Receptor Binding : It has been suggested that the compound binds to receptors associated with inflammatory responses and cancer progression, modulating their activity .

Case Studies

Recent studies have focused on structurally similar thiazoles to elucidate their mechanisms and therapeutic potentials:

- Study on Inhibition of HSET : A study reported a thiazole derivative that inhibited HSET (KIFC1), a protein essential for mitotic spindle formation in cancer cells. This inhibition led to multipolar spindle formation and increased apoptosis in centrosome-amplified cancer cells .

- Anti-inflammatory Effects : Another investigation highlighted the anti-inflammatory properties of thiazoles, demonstrating their ability to reduce TNF-alpha levels in stimulated human monocytic cells .

Q & A

Q. What are the common synthetic routes for Ethyl 4-phenyl-2-(pyridin-3-yl)thiazole-5-carboxylate?

Q. How is the structure of this compound confirmed experimentally?

Methodological Answer:

- X-ray Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement provides unambiguous confirmation of molecular geometry and substituent positions. SHELX programs are widely used for small-molecule refinement due to their robustness .

- Spectroscopic Techniques :

- ¹H/¹³C NMR : Signals for the pyridinyl protons (δ 8.5–9.0 ppm) and thiazole carbons (δ 160–170 ppm) are diagnostic .

- IR Spectroscopy : Stretching vibrations for ester C=O (~1700 cm⁻¹) and thiazole C=N (~1600 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How can Suzuki cross-coupling conditions be optimized to improve yields of the pyridin-3-yl-substituted thiazole?

Methodological Answer:

- Catalyst Screening : Test Pd catalysts (e.g., PdCl₂(dppf), Pd(OAc)₂) with ligands like XPhos to enhance reactivity .

- Solvent Systems : Use toluene/ethanol or THF/water mixtures to balance solubility and reaction efficiency.

- Temperature Control : Gradual heating (80°C → 100°C) minimizes side reactions.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate) or recrystallization (ethanol/water) improves purity .

Q. How can contradictory spectral data (e.g., NMR shifts or LCMS peaks) be resolved during characterization?

Methodological Answer:

- Variable Temperature NMR : Resolve overlapping signals by acquiring spectra at elevated temperatures (e.g., 50°C) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula accuracy (e.g., m/z 353.0825 for C₁₈H₁₆N₂O₂S⁺) to rule out impurities .

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian) .

Q. What role does the thiazole-pyridine scaffold play in medicinal chemistry applications?

Methodological Answer:

- Heterocyclic Core : The thiazole ring acts as a bioisostere for phenyl or imidazole groups, enhancing binding to targets like kinases or GPCRs. Pyridinyl groups improve solubility and π-stacking interactions .

- Structure-Activity Relationship (SAR) : Modifications at the 4-phenyl or 5-carboxylate positions can tune potency. For example, electron-withdrawing substituents (e.g., CF₃) on the phenyl ring may enhance metabolic stability .

Table 2: Key Biological Activities of Analogous Thiazole Derivatives

| Compound | Target/Activity | Reference |

|---|---|---|

| Ethyl 4-(4-chlorophenyl)thiazole-5-carboxylate | Anticancer (IC₅₀ = 12 µM) | |

| 4-Phenyl-2-(3-pyridyl)thiazole-5-carboxylic acid | Kinase inhibition (Ki = 0.8 nM) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.